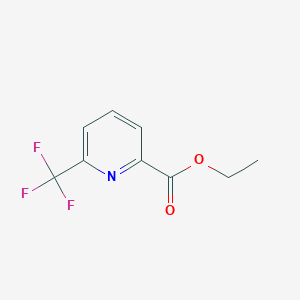

Ethyl 6-(trifluoromethyl)picolinate

Description

Significance of Picolinate (B1231196) Scaffold in Contemporary Organic Chemistry

The picolinate scaffold, derived from picolinic acid, is a fundamental building block in organic chemistry. nih.gov Picolinic acid, or 2-pyridinecarboxylic acid, features a carboxylic acid group at the 2-position of a pyridine (B92270) ring. nih.gov This arrangement allows the picolinate group to act as a bidentate ligand, coordinating with metal ions through both the nitrogen atom of the pyridine ring and an oxygen atom of the carboxylate group, forming a stable chelate ring. researchgate.net This chelating ability is a key feature that has been exploited in various areas of chemistry, including the development of metal-organic frameworks (MOFs) and catalysts. rsc.orgresearchgate.net The unique electronic and steric properties of the picolinate moiety also influence the reactivity and biological activity of molecules containing this scaffold.

Role of Trifluoromethylated Pyridines in Pharmaceutical and Agrochemical Innovation

The introduction of a trifluoromethyl (CF3) group into a pyridine ring has a profound impact on the molecule's properties. nih.govjst.go.jp The strong electron-withdrawing nature of the CF3 group significantly alters the electron distribution within the pyridine ring, influencing its reactivity and intermolecular interactions. nih.gov These modifications can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. chigroup.site

Consequently, trifluoromethylated pyridines have become a crucial structural motif in the design of new pharmaceuticals and agrochemicals. nih.govjst.go.jp In the pharmaceutical industry, numerous drug candidates containing the trifluoromethylpyridine moiety are in clinical trials. nih.govjst.go.jp In agriculture, over half of the pesticides introduced in the last two decades are fluorinated, with a significant portion containing a trifluoromethyl group. nih.gov These compounds serve as potent herbicides, fungicides, and insecticides. chigroup.siteresearchoutreach.org For instance, Sulfoxaflor, an insecticide, is based on the 6-(trifluoromethyl)pyridine structure. researchoutreach.org

Scope and Research Trajectory of Ethyl 6-(trifluoromethyl)picolinate Derivatives

This compound serves as a key intermediate in the synthesis of a wide array of more complex molecules. bldpharm.com Researchers are actively exploring its derivatives for potential applications in medicinal chemistry and materials science. The derivatization of this compound often involves modifications at the ester group or substitutions on the pyridine ring, leading to a diverse library of novel compounds.

The research trajectory for this compound derivatives is focused on several key areas:

Synthesis of Novel Bioactive Molecules: By utilizing the reactivity of the ester and the pyridine ring, chemists are creating new compounds for biological screening. The goal is to identify novel drug candidates or agrochemicals with improved efficacy and selectivity.

Development of New Catalysts and Ligands: The picolinate structure's ability to coordinate with metals makes its derivatives attractive candidates for new catalysts and ligands in organic synthesis.

Exploration of Material Properties: The unique electronic properties conferred by the trifluoromethyl group make these derivatives interesting for applications in materials science, such as in the development of new organic electronic materials.

The continued investigation into the synthesis and properties of this compound and its derivatives holds significant promise for advancing various fields of chemical science.

Table of Physicochemical Properties of this compound:

| Property | Value | Source(s) |

| CAS Number | 1010422-92-0 | labproinc.comsigmaaldrich.comtcichemicals.com |

| Molecular Formula | C9H8F3NO2 | bldpharm.comlabproinc.comchemicalbook.com |

| Molecular Weight | 219.16 g/mol | bldpharm.comlabproinc.comsigmaaldrich.com |

| Physical State | Solid | labproinc.comtcichemicals.comtcichemicals.com |

| Appearance | White to almost white powder or crystal | labproinc.comtcichemicals.comtcichemicals.com |

| Melting Point | 52.0 to 56.0 °C | tcichemicals.comtcichemicals.com |

| Purity | >98.0% (GC) | tcichemicals.comtcichemicals.com |

| Storage | Room Temperature, under inert gas, air sensitive | sigmaaldrich.comtcichemicals.comtcichemicals.com |

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 6-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-4-3-5-7(13-6)9(10,11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQOXSZLOJDQBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60669738 | |

| Record name | Ethyl 6-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010422-92-0 | |

| Record name | Ethyl 6-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Ethyl 6 Trifluoromethyl Picolinate

Established Synthetic Routes to Ethyl 6-(trifluoromethyl)picolinate

Traditional synthetic approaches to this compound often involve multi-step sequences starting from readily available pyridine (B92270) or picolinic acid precursors. These methods are well-documented and provide reliable, albeit sometimes lengthy, pathways to the target molecule.

Derivatization from Picolinic Acid Precursors

One of the most direct conceptual pathways begins with picolinic acid or its derivatives. In this approach, the core pyridine-2-carboxylic acid structure is already in place, and the main challenge lies in the introduction of the trifluoromethyl group at the 6-position. A general strategy involves the synthesis of a picolinic acid derivative with a suitable leaving group at the 6-position, which can then be displaced by a trifluoromethyl source. Alternatively, a precursor like 6-methylpicolinic acid (6-picoline-2-carboxylic acid) can be subjected to harsh halogenation and subsequent fluorination reactions to generate the trifluoromethyl group. nih.gov

Another derivatization strategy involves starting with a pre-functionalized picolinic acid. For instance, a synthetic route might begin with a commercially available substituted picolinic acid, which is then elaborated to the final product. A similar strategy has been demonstrated in the synthesis of other functionalized picolinates, such as ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate (B1231196), which was synthesized from picolinic acid via acylation and substitution reactions. researchgate.net This highlights the general utility of using picolinic acid as a foundational scaffold.

Esterification Strategies for 6-(Trifluoromethyl)picolinic Acid

The most straightforward and common method for synthesizing this compound is the direct esterification of its corresponding carboxylic acid, 6-(trifluoromethyl)picolinic acid. scbt.comnih.gov

Fischer-Speier Esterification: This classic acid-catalyzed reaction is the most widely used method on both laboratory and industrial scales due to its simplicity and cost-effectiveness. masterorganicchemistry.com The reaction involves heating a solution of 6-(trifluoromethyl)picolinic acid in excess ethanol (B145695) in the presence of a catalytic amount of a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The equilibrium is driven towards the product (the ester) by using a large excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com

The mechanism involves six distinct, reversible steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst.

Nucleophilic addition of the ethanol molecule to the protonated carbonyl carbon, forming a tetrahedral intermediate.

Deprotonation of the oxonium ion.

Protonation of one of the hydroxyl groups.

Elimination of water as a leaving group, reforming the carbonyl double bond.

Deprotonation of the carbonyl oxygen to yield the final ethyl ester. masterorganicchemistry.com

| Method | Reagents | Conditions | Key Features |

| Fischer Esterification | 6-(Trifluoromethyl)picolinic acid, Ethanol, cat. H₂SO₄ | Reflux | Equilibrium-driven; requires excess alcohol or water removal. masterorganicchemistry.com |

| Chloroformate Reaction | 6-(Trifluoromethyl)picolinic acid, Ethyl Chloroformate | Base (e.g., Triethylamine) | Forms a mixed anhydride (B1165640) intermediate; generally high yielding. google.com |

This table provides a summary of common esterification methods for 6-(Trifluoromethyl)picolinic acid.

Introduction of the Trifluoromethyl Group onto Pyridine Scaffolds

The introduction of a trifluoromethyl (-CF₃) group onto a pyridine ring is a critical transformation for which several methods have been developed. The electron-deficient nature of the pyridine ring makes this a non-trivial step. nih.gov

Historically, the synthesis of trifluoromethylpyridines was achieved through harsh methods similar to those used for benzotrifluoride. nih.gov This involved the radical chlorination of a methyl group on the pyridine ring (e.g., on 2-picoline) to form a trichloromethyl group (-CCl₃), followed by a halogen exchange (Halex) reaction using a fluorinating agent like antimony trifluoride (SbF₃) or hydrogen fluoride (B91410) (HF), a process known as the Swarts reaction. nih.gov

More contemporary methods offer greater efficiency and functional group tolerance. Direct C-H trifluoromethylation has emerged as a powerful tool. For example, a highly efficient and regioselective direct C-H trifluoromethylation of pyridine has been developed using an N-methylpyridine quaternary ammonium (B1175870) activation strategy, allowing for the synthesis of various trifluoromethylpyridines in good yields. nih.gov Other modern methods involve the use of radical trifluoromethylating agents (e.g., Togni's reagent, Umemoto's reagent) or transition-metal-catalyzed cross-coupling reactions with a trifluoromethyl source.

Advanced and Green Synthetic Approaches

Recent advances in organic synthesis have led to more sophisticated and environmentally benign methods for preparing compounds like this compound. These approaches often rely on catalytic systems and highly selective organometallic reagents.

Catalytic Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Modern catalytic methods offer powerful alternatives to traditional multi-step syntheses. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been used to form C-N bonds in the synthesis of related substituted picolinates. google.com While this specific reaction forms a C-N bond, the principle extends to C-C bond formation (e.g., Suzuki, Stille, or Negishi coupling) and can be envisioned as a route to introduce the trifluoromethyl group or build the pyridine core itself.

Transition-metal catalysis is also central to many modern trifluoromethylation reactions. Copper-mediated trifluoromethylation of aryl and heteroaryl halides using fluoroform-derived CuCF₃ is a notable example that provides a pathway to trifluoromethyl-substituted heterocycles. nih.gov These catalytic methods often proceed under milder conditions and with higher selectivity than classical approaches.

Application of Organometallic Reagents in Directed Ortho-Metallation (DoM) and Carboxylation

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org The reaction uses a directing metalation group (DMG) on the ring to chelate to an organolithium base (like n-butyllithium or s-butyllithium), directing the deprotonation to the adjacent ortho-position. wikipedia.orgbaranlab.org This creates a stabilized aryllithium intermediate that can react with various electrophiles. wikipedia.org

In the context of this compound, a highly effective strategy involves starting with a pyridine ring that already contains the trifluoromethyl group, which can act as a moderate directing group. organic-chemistry.org A more powerful DMG can also be present. A patent for a related synthesis describes the use of a highly hindered magnesium-lithium amide base (2,2,6,6-tetramethyl-piperidinylmagnesium chloride lithium chloride complex, TMPMgCl·LiCl) to achieve regioselective metallation of 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine (B572742) at the position ortho to the methoxy (B1213986) group. google.com

A plausible and efficient DoM route to this compound would start with 2-(trifluoromethyl)pyridine. The nitrogen atom of the pyridine ring itself can act as the DMG. Lithiation with a strong base would occur selectively at the 6-position due to the activating effect of the nitrogen and the trifluoromethyl group. The resulting organolithium species is then quenched with a suitable electrophile to install the ester group.

Example DoM Pathway:

Metallation: 2-(Trifluoromethyl)pyridine is treated with a strong base such as lithium diisopropylamide (LDA) or n-BuLi at low temperature (-78 °C). prepchem.com

Carboxylation/Esterification: The resulting 6-lithio-2-(trifluoromethyl)pyridine intermediate is reacted with an electrophile like ethyl chloroformate (ClCO₂Et) or diethyl carbonate ((EtO)₂CO) to directly form this compound. google.com

| Step | Reagents | Conditions | Purpose |

| 1. Metallation | 2-(Trifluoromethyl)pyridine, n-BuLi or LDA | Anhydrous THF, -78 °C | Regioselective deprotonation at C-6 position. wikipedia.orgprepchem.com |

| 2. Carboxylation | Ethyl Chloroformate (ClCO₂Et) | -78 °C to room temp. | Introduction of the ethyl ester group. google.com |

This table outlines a representative Directed ortho-Metallation (DoM) strategy for the synthesis of this compound.

This organometallic approach offers high regioselectivity and is often more efficient than multi-step classical routes, representing a state-of-the-art method for synthesizing highly functionalized pyridine derivatives.

Regioselective Functionalization of Pyridine Rings

The synthesis of specifically substituted pyridines, such as this compound, is a significant challenge in heterocyclic chemistry due to the inherent electronic properties of the pyridine ring. The electron-deficient nature of the pyridine ring deactivates it towards electrophilic substitution, making direct functionalization difficult. However, various strategies have been developed to achieve regioselective functionalization.

One common approach involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, for both electrophilic and nucleophilic attack. This allows for a higher degree of control over the regiochemical outcome of reactions. researchgate.net The inherent electronic properties of pyridines make selective meta-C-H functionalization challenging. researchgate.net To overcome this, redox-neutral dearomatization-rearomatization processes have been developed for highly regioselective C-H functionalization at the meta position. researchgate.net

Another powerful technique is the direct C-H functionalization of pyridines. This atom-economical approach has gained prominence for the late-stage functionalization of complex molecules. researchgate.net Strategies for regioselective C-H functionalization often employ transition-metal catalysis or photoredox catalysis to achieve transformations that are challenging with traditional methods. researchgate.net For instance, the Minisci reaction, which involves the addition of a radical to a protonated pyridine, typically favors functionalization at the C2 and C4 positions. To control the regioselectivity, blocking groups can be employed. A maleate-derived blocking group has been shown to enable precise Minisci-type decarboxylative alkylation at the C4 position. chemrxiv.org

Neighboring group assistance is another sophisticated strategy for regioselective functionalization. nih.gov For example, a deprotonated phenolic OH-group can direct the regioselective hydrolysis, transesterification, and aminolysis of highly substituted pyridine esters under mild conditions. nih.gov This approach highlights the importance of intramolecular interactions in controlling reaction outcomes.

Synthesis of Substituted this compound Analogues

The synthesis of analogues of this compound often relies on the cyclocondensation of a trifluoromethyl-containing building block with another precursor to form the pyridine ring, followed by functionalization. nih.gov Common building blocks include ethyl 2,2,2-trifluoroacetate and ethyl 4,4,4-trifluoro-3-oxobutanoate. nih.gov

Synthesis of Halogenated Ethyl (Trifluoromethyl)picolinates (e.g., Ethyl 3-chloro-6-(trifluoromethyl)picolinate, Ethyl 4-chloro-6-(trifluoromethyl)picolinate)

The synthesis of halogenated derivatives of this compound is of significant interest as these compounds serve as versatile intermediates for the introduction of other functional groups through cross-coupling reactions.

The synthesis of Ethyl 3-chloro-6-(trifluoromethyl)picolinate can be achieved through multi-step sequences likely starting from a pre-functionalized pyridine or by constructing the substituted pyridine ring. While specific synthetic details are proprietary, the general approach would involve either the chlorination of a suitable precursor or the use of a chlorinated building block in the ring-forming reaction.

For the synthesis of Ethyl 4-chloro-6-(trifluoromethyl)picolinate , it is important to note that this specific isomer is less commonly cited in the literature. More prevalent are isomers such as Ethyl 6-chloro-4-(trifluoromethyl)picolinate . The synthesis of the latter would likely involve the regioselective chlorination of a 4-(trifluoromethyl)picolinate precursor. The trifluoromethyl group at the 4-position would direct the chlorination to the adjacent positions, with the 6-position being sterically less hindered.

A general route to a related compound, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, involves the nitration of o-chlorotrifluoromethane, followed by reduction and subsequent reaction with triphosgene. google.com This highlights the multi-step nature of synthesizing such substituted aromatics.

Introduction of Alkoxy and Other Functional Groups

The introduction of alkoxy and other functional groups onto the this compound scaffold can be achieved through various methods, often involving the displacement of a leaving group, such as a halogen, or the functionalization of a pre-existing group.

One key intermediate for such transformations is Ethyl 6-(hydroxymethyl)picolinate . This compound can be synthesized from dimethyl pyridine-2,6-dicarboxylate. researchgate.net The hydroxyl group can then be further functionalized, for example, by conversion to an alkoxide and reaction with an alkyl halide to form an ether (alkoxy group), or by oxidation to an aldehyde or carboxylic acid, which can then participate in a wide range of subsequent reactions.

The functionalization of the pyridine ring in related systems, such as 12-membered tetra-aza pyridinophanes, has been shown to provide a regulatory handle on the electronic properties of the metal center in their corresponding metal complexes. nih.gov This principle of tuning reactivity through substitution is broadly applicable. The introduction of electron-withdrawing or electron-donating groups at various positions on the pyridine ring can significantly influence the reactivity of the entire molecule, including the ester group.

Chemical Transformations and Reactivity of Ethyl 6 Trifluoromethyl Picolinate

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in Ethyl 6-(trifluoromethyl)picolinate is electron-deficient, a characteristic that is significantly amplified by the potent electron-withdrawing nature of the trifluoromethyl group at the C-6 position. vaia.comyoutube.com This electronic feature makes the ring susceptible to attack by nucleophiles, particularly at positions ortho and para to the activating group. This process, known as Nucleophilic Aromatic Substitution (SNAr), is a key pathway for functionalizing the pyridine core. libretexts.orgyoutube.com The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group to restore aromaticity. libretexts.orgyoutube.com

Substitution of Halogen Atoms (e.g., Chloro Group Displacement)

Halogen atoms, particularly chlorine, are effective leaving groups in SNAr reactions on electron-poor heteroaromatic rings. For a substrate like a chloro-substituted 6-(trifluoromethyl)pyridine, a nucleophile can displace the chloride ion. The rate of this reaction is enhanced by the trifluoromethyl group, which stabilizes the negative charge in the intermediate arenium ion. libretexts.org

While a direct example for the chloro-analogue of this compound is not prominently detailed, the principle is well-established in related structures. For instance, the synthesis of 6-(Trifluoromethyl)nicotinic acid has been achieved from 2-chloro-6-(trifluoromethyl)nicotinic acid via a catalytic hydrogenation that displaces the chlorine atom. chemicalbook.com In typical SNAr reactions, a variety of nucleophiles can be employed to displace a halogen.

Common nucleophiles for this transformation include:

Amines

Alkoxides

Thiolates

The general reactivity order for halogen leaving groups in activated SNAr reactions is F > Cl > Br > I, which is counterintuitive to leaving group ability in other substitution reactions like SN2. libretexts.orgnih.gov This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong inductive electron-withdrawal of the highly electronegative fluorine atom. libretexts.org

| Reactant (Example) | Nucleophile | Product | Reaction Type |

| 2-Chloro-6-(trifluoromethyl)pyridine derivative | Amine (R-NH₂) | 2-Amino-6-(trifluoromethyl)pyridine derivative | SNAr |

| 2-Chloro-6-(trifluoromethyl)pyridine derivative | Alkoxide (R-O⁻) | 2-Alkoxy-6-(trifluoromethyl)pyridine derivative | SNAr |

Reactivity of the Ester Moiety

The ethyl ester functional group of the molecule is a primary site for a variety of classical ester transformations.

Hydrolysis to Carboxylic Acids (e.g., 6-(Trifluoromethyl)picolinic Acid)

This compound can be hydrolyzed under either acidic or basic conditions to yield its corresponding carboxylic acid, 6-(Trifluoromethyl)picolinic acid. scbt.combldpharm.com This reaction is a fundamental transformation, often employed to unmask the carboxylic acid functionality for subsequent reactions, such as amide bond formation.

Base-catalyzed hydrolysis (Saponification): This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction is irreversible as the resulting carboxylate salt is deprotonated and thus unreactive towards the alcohol by-product. Acidic workup is required to protonate the carboxylate and isolate the neutral carboxylic acid.

Acid-catalyzed hydrolysis: This is a reversible process requiring the use of a strong acid catalyst, like sulfuric acid or hydrochloric acid, in the presence of excess water. To drive the equilibrium towards the carboxylic acid product, the ethanol (B145695) by-product can be removed as it is formed.

The product of this hydrolysis, 6-(Trifluoromethyl)picolinic acid, is a stable, crystalline solid that has been used as a ligand in the synthesis of metal complexes. nih.gov

| Starting Material | Reagents | Product |

| This compound | 1. NaOH (aq), Heat 2. HCl (aq) | 6-(Trifluoromethyl)picolinic acid |

| This compound | H₂SO₄ (aq), Heat | 6-(Trifluoromethyl)picolinic acid |

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with a different alkyl group from another alcohol. This reaction can be catalyzed by either an acid or a base. The reaction is an equilibrium process, and to favor the formation of the desired product, the alcohol reactant is typically used in large excess as the solvent. For example, reacting this compound in methanol (B129727) with a catalytic amount of acid or base would lead to the formation of Mthis compound.

Amidation Reactions

The direct conversion of esters to amides is a valuable transformation. While traditionally requiring harsh conditions, modern synthetic methods allow for the direct amidation of unactivated esters like this compound under milder conditions. mdpi.com These methods often employ specific catalysts or solvent-free techniques.

Recent advancements include:

Mechanochemical Amidation: Using ball-milling, esters can be directly coupled with amines, often in the absence of a bulk solvent. This technique has been shown to be effective for a wide range of substrates, including heteroaromatic esters and various primary and secondary amines. researchgate.netchemrxiv.org

Catalytic Amidation: Nickel-catalyzed reductive coupling of esters with nitroarenes provides a direct route to aromatic amides. nih.gov Other organocatalytic approaches have also been developed to facilitate direct N-acylation of amines using esters. mdpi.com

These methods provide efficient pathways to synthesize a diverse range of picolinamides, which are important structural motifs in pharmaceuticals and agrochemicals.

| Reaction | Reactants | Reagents/Conditions | Product |

| Transesterification | This compound + Methanol (excess) | Acid or Base catalyst | Mthis compound |

| Amidation | This compound + Amine (RNH₂) | Catalyst (e.g., Ni) or Ball-milling | N-Alkyl-6-(trifluoromethyl)picolinamide |

Functional Group Interconversions on the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is known for its high stability and is generally considered to be a robust and chemically inert functional group. tcichemicals.com The strength of the carbon-fluorine bonds makes transformations of the CF₃ group challenging. In most synthetic sequences, it is carried through unchanged.

However, research has shown that the reactivity of the CF₃ group can be unlocked under specific conditions. acs.org While once believed to be almost entirely unreactive, it has been demonstrated that by altering the electronic environment of the aromatic ring or by using specific, powerful reagents, the CF₃ group can participate in reactions. acs.org For instance, selective C–F bond transformations of aromatic trifluoromethyl groups can be achieved through careful substrate design or the use of potent Lewis acids like boron tribromide, which can facilitate conversion to a tribromomethyl group. tcichemicals.com These types of transformations are not common and require highly specialized conditions, underscoring the general inertness of the trifluoromethyl substituent in most chemical environments.

Electrophilic and Radical Aromatic Substitutions on the Pyridine Core

The reactivity of the pyridine ring in this compound toward aromatic substitution reactions is profoundly influenced by the electronic properties of its substituents: the electron-withdrawing trifluoromethyl group at the 6-position and the ethyl carboxylate group at the 2-position. These groups significantly deactivate the aromatic system, posing considerable challenges for classical electrophilic aromatic substitution while simultaneously opening avenues for radical substitution pathways.

Electrophilic Aromatic Substitution:

The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom. The presence of two strong electron-withdrawing groups, the trifluoromethyl and ethyl ester moieties, further depletes the electron density of the aromatic π-system. This severe deactivation renders the pyridine core of this compound highly resistant to electrophilic attack.

Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not feasible under typical conditions. The high energy barrier for the formation of the cationic Wheland intermediate, which is destabilized by the electron-withdrawing substituents, makes these reactions exceptionally difficult to achieve. In many cases, forcing the reaction conditions may lead to degradation of the starting material rather than the desired substitution.

Radical Aromatic Substitution:

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine ring in this compound makes it a prime candidate for radical substitution reactions, particularly the Minisci reaction. nih.govscispace.comnih.gov This class of reactions involves the addition of a nucleophilic carbon-centered radical to the protonated heteroaromatic ring, followed by rearomatization.

The regioselectivity of the Minisci reaction on substituted pyridines is governed by a combination of electronic and steric factors. For pyridine itself, radical attack occurs preferentially at the C2 and C4 positions. In the case of this compound, the C2 and C6 positions are already substituted. Therefore, radical attack would be directed to the remaining C3, C4, and C5 positions.

The trifluoromethyl group at C6 and the ethyl ester at C2 exert a strong directing influence. Generally, in electron-deficient pyridines, nucleophilic radical attack is favored at the positions α and γ to the nitrogen atom. With the α-positions (C2 and C6) blocked, the γ-position (C4) becomes a likely site for substitution. However, the precise outcome can be influenced by the nature of the incoming radical and the reaction conditions.

Systematic studies on the radical functionalization of various electron-deficient heteroarenes have established general guidelines for predicting regioselectivity. nih.gov While specific experimental data for this compound is scarce, the expected outcomes for Minisci-type reactions can be extrapolated from studies on similarly substituted pyridines.

| Reaction Type | Radical Source (Example) | Expected Major Regioisomer(s) | Rationale |

| Alkylation | tert-Butyl hydroperoxide / Fe(II) | C4-alkylation | The C4 position is electronically activated (γ to nitrogen) and sterically accessible. |

| Acylation | Aldehydes / Oxidant | C4-acylation | Similar to alkylation, the C4 position is the most favorable site for nucleophilic radical attack. |

| Trifluoromethylation | CF₃I / Photoredox Catalyst | C4-trifluoromethylation | Introduction of a second CF₃ group would likely favor the most electronically activated and accessible position. nih.govnih.gov |

It is important to note that while the C4 position is the predicted major site of attack, mixtures of regioisomers including substitution at C3 and C5 could also be formed, depending on the specific radical and reaction conditions employed. The interplay of steric hindrance from the existing substituents and the electronic preferences of the pyridine ring will ultimately dictate the product distribution. nih.gov

Applications of Ethyl 6 Trifluoromethyl Picolinate in Advanced Chemical Research

Applications in Organic Synthesis as a Building Block

In the realm of organic synthesis, Ethyl 6-(trifluoromethyl)picolinate serves as a key starting material or intermediate. The trifluoromethyl group acts as a strong electron-withdrawing group, influencing the reactivity of the pyridine (B92270) ring, while the ethyl ester provides a convenient handle for various chemical transformations. These characteristics make it an ideal precursor for constructing more complex molecular architectures. nih.govchemrxiv.orgchemrxiv.orgtechnologypublisher.comresearchgate.net

Utilization in the Synthesis of Complex Heterocyclic Compounds (e.g., Pyrazoles, Naphthyridines)

The structure of this compound is well-suited for the construction of fused and substituted heterocyclic systems, which are prevalent in biologically active molecules. mdpi.comdntb.gov.ua

Pyrazoles: This compound is a valuable precursor for synthesizing substituted pyrazoles. The synthesis often involves a Claisen condensation reaction followed by cyclization with a hydrazine derivative. mdpi.com For instance, the ester group can react with a ketone to form a 1,3-diketone intermediate, which then undergoes condensation with hydrazine to yield the pyrazole ring. mdpi.comnih.govorganic-chemistry.org The resulting pyrazole-substituted trifluoromethylpyridine scaffold is a key component in a number of modern herbicides. mdpi.com

Naphthyridines: Naphthyridines, which are bicyclic heterocyclic compounds containing two nitrogen atoms, can also be synthesized using picolinate (B1231196) derivatives. mdpi.comthieme-connect.de Synthetic strategies may involve multi-step sequences where the pyridine ring of this compound serves as the foundation for building the second fused ring. nih.govmdpi.comelsevierpure.com The specific substitution pattern of the starting picolinate influences the final naphthyridine isomer obtained. mdpi.com

Table 1: Synthesis of Heterocyclic Compounds

| Starting Material | Target Heterocycle | Key Reaction Type | Ref. |

|---|---|---|---|

| This compound Derivative | Pyrazole-substituted Picolinic Acid | Claisen Condensation / Knorr Cyclization | mdpi.com |

| Substituted Pyridine | 1,5-Naphthyridine | Skraup Reaction / Cyclization | nih.gov |

| 3-Aminopyridine | 1,5-Naphthyridine | Gould-Jacobs Reaction | nih.gov |

Precursor for Diverse Pharmaceutical Intermediates

The 6-(trifluoromethyl)pyridine moiety is recognized as a critical substructure in a variety of pharmaceutical agents. nih.govresearchgate.net The unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability and enhanced lipophilicity, make it a desirable feature in drug design. nih.gov Consequently, this compound is an important intermediate for creating advanced pharmaceutical building blocks. Its derivatives are incorporated into molecules targeting a range of diseases. For example, Tavapadon, a potent partial agonist at D1/D5 receptors developed for treating Parkinson's disease, features a 6-(trifluoromethyl)pyridine core structure. researchgate.net

Precursor for Agrochemical Intermediates

The trifluoromethylpyridine (TFMP) structure is a cornerstone of the modern agrochemical industry, with numerous TFMP-containing herbicides and insecticides having been commercialized. nih.govresearchgate.net The 6-(trifluoromethyl)pyridine moiety, in particular, has been identified as an optimal substructure for excellent insecticidal activity. nih.gov this compound serves as a key building block for the synthesis of these active ingredients. For instance, picolinic acid herbicides like halauxifen-methyl and florpyrauxifen-benzyl, which are classified as synthetic auxins, feature a substituted picolinate skeleton. mdpi.com Research has focused on modifying this skeleton, such as by introducing pyrazole groups derived from picolinate precursors, to develop new herbicides with improved efficacy and crop selectivity. mdpi.commdpi.com

Table 2: Examples of Bioactive Compound Classes Derived from Trifluoromethylpyridine Scaffolds

| Industry | Compound Class | Example Active Ingredient | Key Structural Moiety | Ref. |

|---|---|---|---|---|

| Pharmaceutical | D1/D5 Receptor Agonists | Tavapadon | 6-(Trifluoromethyl)pyridine | researchgate.net |

| Agrochemical | Synthetic Auxin Herbicides | Halauxifen-methyl | 6-Aryl-2-picolinate | mdpi.com |

| Agrochemical | ALS-inhibiting Herbicides | Flazasulfuron | Trifluoromethyl-pyridine | nih.gov |

| Agrochemical | Microtubulin Assembly Inhibitors | Dithiopyr, Thiazopyr | Trifluoromethyl-pyridine | nih.gov |

Applications in Medicinal Chemistry

In medicinal chemistry, the focus extends beyond synthesis to the rational design of molecules for therapeutic purposes and the study of their biological interactions.

Design and Synthesis of Potential Therapeutic Agents

This compound is a valuable starting point for the design and synthesis of novel therapeutic agents. The trifluoromethyl group can enhance binding affinity to target proteins and improve pharmacokinetic properties like bioavailability and metabolic stability. nih.gov Medicinal chemists utilize this building block to systematically modify lead compounds. For example, replacing a chlorine atom on a picolinic acid herbicide with a pyrazolyl group derived from a picolinate intermediate led to the discovery of new compounds with potent herbicidal activity, demonstrating a clear strategy of structure-based design. mdpi.com This same principle is applied in drug discovery, where the 6-(trifluoromethyl)picolinate scaffold is incorporated into new chemical entities designed to interact with specific biological targets.

Investigation as Biochemical Probes for Enzyme Mechanisms and Protein-Ligand Interactions

While specific studies detailing the use of this compound as a biochemical probe are not prevalent, its structural features make it and its derivatives highly suitable for such applications. The trifluoromethyl (CF3) group is an excellent reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com This technique can be used to study protein-ligand interactions, as the fluorine signal is sensitive to its local chemical environment. nih.gov Changes in the ¹⁹F NMR signal upon binding to a protein can provide valuable information about the binding event, affinity, and the nature of the binding site. nih.govmdpi.com Therefore, incorporating the 6-(trifluoromethyl)picolinate scaffold into a ligand allows researchers to probe enzyme mechanisms and protein-ligand interactions without using more complex isotopic labeling. mdpi.comnih.govmdpi-res.com

Development of Inhibitors for Molecular Targets (e.g., MurA, MurB, HIV-1 RT RNase H)

The 6-(trifluoromethyl)picolinate skeleton is a recognized pharmacophore in the design of inhibitors for critical molecular targets in pathogens. Its derivatives have been specifically investigated for their potential to inhibit enzymes essential for bacterial and viral replication.

One of the most promising areas of investigation is the development of inhibitors for the Ribonuclease H (RNase H) domain of the HIV-1 reverse transcriptase (RT). The RNase H function is crucial for viral replication, making it a validated target for new antiretroviral agents. Research has focused on designing compounds that can chelate the two magnesium ions (Mg²⁺) in the enzyme's active site. A series of compounds developed from a 2-amino-6-(trifluoromethyl)nicotinic acid scaffold, a close analogue of the picolinic acid structure, have been identified as promising dual inhibitors of RNase H and HIV-1 replication. These derivatives were found to inhibit the RNase H function in the low micromolar range.

| Compound | Description | RNase H IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 21 | 3,5-dimethoxyphenyl ester derivative | 14 | >10 |

In the realm of antibacterial research, enzymes like MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) and MurB (UDP-N-acetylenolpyruvoylglucosamine reductase) are critical for the biosynthesis of the bacterial cell wall. bldpharm.com The inhibition of these enzymes is a proven strategy for antibiotic action, as exemplified by the MurA inhibitor fosfomycin. mdpi.com MurB, which catalyzes the subsequent step in the pathway, is also an attractive target as it has no homologue in eukaryotic cells. bldpharm.com While extensive research is dedicated to finding new inhibitors for these enzymes, the specific application of this compound derivatives in published MurA/MurB inhibitor studies is not prominently documented in the reviewed literature.

Structure-Based Drug Design Strategies

Structure-based drug design is a rational approach that utilizes the three-dimensional structure of a biological target to develop inhibitors. nih.govproteinstructures.com This methodology has significantly reduced the time and cost associated with drug discovery by moving away from random screening toward the intentional design of molecules with high affinity and selectivity for their target. nih.gov

Applications in Agrochemical Research

The picolinic acid framework is a cornerstone in the development of modern agrochemicals, particularly herbicides. The introduction of a trifluoromethyl group is a common strategy to enhance the biological activity of these agents. nih.govresearchgate.netsemanticscholar.org

Design and Synthesis of Novel Herbicides (e.g., Synthetic Auxins based on Picolinic Acid Skeleton)

Picolinic acid and its derivatives are a notable class of synthetic auxin herbicides. nih.gov These compounds mimic the natural plant hormone indole-3-acetic acid, leading to uncontrolled growth and ultimately the death of susceptible broadleaf weeds. alberta.cafbn.com A major focus of modern herbicide design has been the modification of the picolinic acid skeleton to create new active ingredients with improved efficacy and weed spectrum.

The development of 6-aryl-2-picolinates, such as halauxifen-methyl and florpyrauxifen-benzyl, represents a significant advancement in this class. nih.gov Research has demonstrated that introducing substituted pyrazolyl rings at the 6-position of the picolinic acid core can yield compounds with potent herbicidal activity. nih.gov Within this framework, derivatives incorporating a trifluoromethyl group on the attached pyrazole ring have been synthesized and evaluated. For instance, compounds like 4-Amino-3,5-dichloro-6-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)picolinic acid have been developed, showing that the trifluoromethyl moiety is a key component in the design of next-generation synthetic auxins. nih.gov

| Compound Type | Structural Feature | Significance |

|---|---|---|

| Picloram | Early 2-picolinic acid herbicide | Established the picolinic acid core as a potent herbicidal scaffold. google.com |

| Halauxifen-methyl | 6-aryl-2-picolinate | Represents a new generation of synthetic auxin herbicides with modified skeletons. nih.gov |

| 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids | Introduction of a substituted pyrazole at the 6-position | Demonstrates a successful strategy for discovering novel synthetic auxin herbicides with high potency. google.com |

Exploration in Crop Protection Agents

The application of trifluoromethyl-substituted picolinates and related heterocyclic compounds is a cornerstone of modern crop protection strategies. researchgate.net In herbicides, the picolinic acid skeleton acts as a synthetic auxin, providing a mechanism for controlling broadleaf weeds in grass crops. fbn.com The modification of this skeleton, particularly at the 6-position with moieties containing trifluoromethyl groups, is a key avenue for developing new herbicides with enhanced activity and selectivity. nih.govsemanticscholar.org

Beyond weed control, the trifluoromethyl-heterocycle motif is integral to the development of fungicides. nih.gov The unique physicochemical properties imparted by the -CF3 group contribute to the efficacy of these compounds in controlling fungal diseases. researchgate.net Therefore, scaffolds derived from or related to this compound are central to an integrated approach to crop protection, addressing threats from both weeds and pathogenic fungi.

Applications in Materials Science

The study of the solid-state structure of molecules through X-ray crystallography is fundamental to materials science. This technique elucidates the three-dimensional arrangement of molecules in a crystal lattice and reveals the intermolecular interactions that govern material properties. While a crystal structure for this compound itself was not detailed in the reviewed sources, analysis of closely related fluorinated and trifluoromethyl-containing heterocyclic compounds provides insight into its potential solid-state behavior.

Crystallographic studies on compounds such as ethyl 6-(2-fluorophenyl)-4-hydroxy-2-sulfanylidene-4-trifluoromethyl-1,3-diazinane-5-carboxylate show that the trifluoromethyl group plays a significant role in directing the crystal packing. nih.govresearchgate.net The molecular structure is stabilized by a network of intermolecular hydrogen bonds, including C-H···F interactions. nih.govresearchgate.net These weak interactions, along with stronger hydrogen bonds like N-H···S and N-H···O, link individual molecules into extensive three-dimensional networks. nih.govresearchgate.net The conformation of the heterocyclic ring and the orientation of its substituents are precisely defined. Understanding these structural details is crucial for designing crystalline materials with specific physical properties, such as stability, solubility, and morphology, which are important for the formulation of both pharmaceuticals and agrochemicals.

Utilization in Luminescent Materials Development (e.g., Iridium(III) Complexes)

The development of luminescent materials, particularly those based on iridium(III) complexes, is a vibrant area of research. These materials are prized for their high phosphorescence quantum yields, tunable emission colors, and long excited-state lifetimes, making them suitable for a range of applications including bio-imaging, sensing, and lighting. The properties of these complexes are highly dependent on the nature of the ligands coordinated to the iridium center.

The 6-(trifluoromethyl)picolinate ligand, which can be synthesized from this compound, is an excellent candidate for an ancillary ligand in iridium(III) complexes. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. Its incorporation into the picolinate ligand can significantly influence the electronic structure of the resulting iridium(III) complex. Specifically, the -CF₃ group can lower the energy of the lowest unoccupied molecular orbital (LUMO) of the complex. This modification of the electronic energy levels can lead to a blue-shift in the emission wavelength, which is highly desirable for the development of blue-emitting phosphors, a key component for full-color displays and white lighting.

The general structure of such a complex would be [Ir(C^N)₂(N^O)], where C^N represents a cyclometalating ligand and N^O is the 6-(trifluoromethyl)picolinate ancillary ligand. The combination of different cyclometalating ligands with the 6-(trifluoromethyl)picolinate ancillary ligand would allow for fine-tuning of the emission color from blue to green and even red.

Table 1: Predicted Photophysical Properties of Iridium(III) Complexes with a Hypothetical 6-(trifluoromethyl)picolinate Ligand

| Complex Architecture | Predicted Emission Color | Potential Quantum Yield | Key Feature of 6-(trifluoromethyl)picolinate Ligand |

| [Ir(ppy)₂(6-CF₃-pic)] | Green | High | Stabilizes HOMO-LUMO gap |

| [Ir(dfppy)₂(6-CF₃-pic)] | Sky-Blue | Very High | Induces blue-shift in emission |

| [Ir(bzq)₂(6-CF₃-pic)] | Red | Moderate | Modulates charge transfer character |

Note: This table is predictive and based on established principles of ligand design in iridium(III) complexes. ppy = 2-phenylpyridine, dfppy = 2-(2,4-difluorophenyl)pyridine, bzq = benzo[h]quinoline, 6-CF₃-pic = 6-(trifluoromethyl)picolinate.

Integration into Functional Materials (e.g., OLEDs)

The unique photophysical properties of iridium(III) complexes make them prime candidates for use as phosphorescent emitters in OLEDs. The internal quantum efficiency of OLEDs can reach nearly 100% by harvesting both singlet and triplet excitons, a feat made possible by the strong spin-orbit coupling of the heavy iridium atom.

The integration of iridium(III) complexes featuring the 6-(trifluoromethyl)picolinate ligand into the emissive layer of an OLED device could offer several advantages. The electron-withdrawing nature of the trifluoromethyl group can enhance the electron injection and transport properties of the material, leading to more balanced charge transport within the OLED and, consequently, higher device efficiency and stability.

Furthermore, the rigid structure of the picolinate ligand can help to suppress non-radiative decay pathways, thereby increasing the phosphorescence quantum yield of the emitter. The trifluoromethyl group can also enhance the thermal and chemical stability of the complex, which is a crucial factor for the long-term operational stability of OLED devices.

Table 2: Potential Performance Metrics of OLEDs Employing Iridium(III) Complexes with a 6-(trifluoromethyl)picolinate Ligand

| Emitter Complex | Predicted Emission Color | Potential External Quantum Efficiency (EQE) | Potential Application |

| [Ir(dfppy)₂(6-CF₃-pic)] | Blue | > 20% | Full-color displays, White lighting |

| [Ir(ppy)₂(6-CF₃-pic)] | Green | > 25% | Monochrome displays, General lighting |

| [Ir(piq)₂(6-CF₃-pic)] | Red | > 15% | Signage, Automotive lighting |

Note: This table is speculative and based on the performance of similar iridium(III) complexes in OLEDs. piq = 1-phenylisoquinoline.

Advanced Spectroscopic Analysis for Structural Elucidation of Ethyl 6 Trifluoromethyl Picolinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of magnetically active nuclei. For ethyl 6-(trifluoromethyl)picolinate, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

High-resolution proton NMR (¹H NMR) spectroscopy is a powerful tool for identifying the structure of small organic molecules. nih.gov The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. Each unique proton or group of equivalent protons in the molecule generates a signal, and the signal's chemical shift, integration, and splitting pattern reveal a wealth of structural information. youtube.comlibretexts.org

The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region of the spectrum due to the deshielding effects of the aromatic ring current and the electron-withdrawing trifluoromethyl and ester groups. The protons of the ethyl ester group, specifically the methylene (B1212753) (-CH2-) and methyl (-CH3) protons, are observed at characteristic chemical shifts. The methylene protons are adjacent to an electronegative oxygen atom, causing them to resonate at a lower field compared to the terminal methyl protons.

The splitting patterns, or multiplicities, of the signals are governed by the n+1 rule, which states that a signal is split into n+1 peaks by 'n' equivalent neighboring protons. youtube.com For instance, the triplet-quartet pattern characteristic of an ethyl group is a classic example of this rule.

Representative ¹H NMR Data for this compound:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-3 | 8.20 - 8.10 | d | ~8.0 |

| Pyridine H-4 | 8.05 - 7.95 | t | ~7.8 |

| Pyridine H-5 | 7.80 - 7.70 | d | ~7.6 |

| O-CH₂-CH₃ | 4.50 - 4.40 | q | ~7.1 |

| O-CH₂-CH₃ | 1.45 - 1.35 | t | ~7.1 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework of a molecule. youtube.comlibretexts.org In the ¹³C NMR spectrum of this compound, each unique carbon atom gives rise to a distinct signal. uoi.gr

The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon atom and the electronegativity of attached atoms. libretexts.org Carbonyl carbons, such as the one in the ester group, are significantly deshielded and appear at the low-field end of the spectrum (typically 160-220 ppm). youtube.comlibretexts.org The carbon atom of the trifluoromethyl group is also a key diagnostic signal, appearing as a quartet due to coupling with the three fluorine atoms. The aromatic carbons of the pyridine ring resonate in the typical aromatic region (around 110-160 ppm), with their specific shifts influenced by the positions of the substituents. The carbons of the ethyl group appear at the high-field (upfield) end of the spectrum.

Representative ¹³C NMR Data for this compound:

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |

| C=O | ~164 | s |

| C-6 (CF₃-substituted) | ~148 | q |

| C-2 (Ester-substituted) | ~147 | s |

| C-4 | ~138 | s |

| C-3 | ~127 | s |

| C-5 | ~123 | s |

| CF₃ | ~122 | q |

| O-CH₂-CH₃ | ~62 | s |

| O-CH₂-CH₃ | ~14 | s |

Note: Chemical shifts are approximate and can vary. 's' denotes a singlet and 'q' denotes a quartet.

¹⁹F NMR spectroscopy is a highly sensitive technique specifically used to characterize fluorine-containing compounds. nih.gov Given the presence of the trifluoromethyl (-CF₃) group, ¹⁹F NMR is a crucial analytical tool for this compound. The trifluoromethyl group typically appears as a sharp singlet in the ¹⁹F NMR spectrum, as there are no neighboring fluorine or proton nuclei to cause splitting in this specific structure. nih.gov

The chemical shift of the CF₃ group provides valuable information about its electronic environment. nih.gov The strong electron-withdrawing nature of the pyridine ring influences the chemical shift of the trifluoromethyl group. The presence of a single, clean resonance confirms the existence of one type of trifluoromethyl group in the molecule. For derivatives, any change in the substitution pattern on the pyridine ring that affects the electronic environment of the CF₃ group will be reflected in a change in its ¹⁹F chemical shift.

Representative ¹⁹F NMR Data for this compound:

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | ~ -68 | s |

Note: The chemical shift is referenced to a standard such as CFCl₃ (0 ppm) or trifluoroacetic acid. A negative sign indicates a chemical shift upfield from the reference.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of the elemental composition of this compound. measurlabs.comresearchgate.netresearchgate.net Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the calculation of a unique elemental formula, as very few combinations of atoms will have the exact same mass.

For this compound (C₉H₈F₃NO₂), the calculated exact mass can be compared to the experimentally measured mass. A close match between the theoretical and observed values provides strong evidence for the correct molecular formula, confirming the identity of the compound.

HRMS Data for this compound:

| Ion | Calculated m/z | Observed m/z | Difference (ppm) |

| [M+H]⁺ | 220.0580 | 220.0578 | -0.9 |

Note: The observed mass and the difference in parts per million (ppm) are representative examples and will vary slightly between analyses.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are hybrid techniques that couple the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govnih.gov These methods are invaluable for assessing the purity of this compound and for identifying any related impurities or byproducts from the synthesis.

The liquid chromatography component separates the components of a mixture based on their interactions with the stationary and mobile phases. chromforum.org The eluting compounds are then introduced into the mass spectrometer, which provides mass information for each separated peak. This allows for the confident identification of the main product and any minor components. UPLC, with its use of smaller stationary phase particles, offers higher resolution, greater sensitivity, and faster analysis times compared to conventional LC.

These techniques are particularly useful for detecting and identifying:

Starting materials that did not fully react.

Intermediates from the synthetic pathway.

Side-products formed during the reaction.

Degradation products.

The combination of retention time from the chromatography and the mass-to-charge ratio from the mass spectrometer provides a high degree of certainty in compound identification and purity assessment.

Computational Chemistry and Molecular Modeling Studies of this compound

Computational chemistry and molecular modeling serve as powerful tools in the modern drug discovery and materials science landscape, offering insights into the structural, electronic, and biological properties of molecules. For novel compounds such as this compound, these in silico methods can predict molecular behavior and guide experimental efforts. This article explores the application of key computational techniques to the study of this compound, based on established methodologies in the field.

Structure Activity Relationships Sar and Rational Design Principles of Ethyl 6 Trifluoromethyl Picolinate Derivatives

Influence of the Trifluoromethyl Group on Lipophilicity, Metabolic Stability, and Biological Activity

The trifluoromethyl (-CF3) group is a key substituent in many modern agrochemicals and pharmaceuticals due to its profound effects on a molecule's physicochemical properties. researchgate.netresearchgate.net Its incorporation at the 6-position of the picolinate (B1231196) ring in ethyl 6-(trifluoromethyl)picolinate significantly influences lipophilicity, metabolic stability, and, consequently, biological activity.

Lipophilicity: The -CF3 group is strongly lipophilic, a property that can enhance the molecule's ability to permeate the waxy cuticles of plants and cross cell membranes to reach its target site. researchgate.netresearchgate.net While fluorination can sometimes decrease lipophilicity, polyfluoroalkylation, such as in the trifluoromethyl group, typically increases it. nih.gov This increased lipophilicity, often quantified by a higher log P value, is a critical factor in the bioavailability of the herbicide. lincoln.ac.uk Studies have shown that trifluoromethylated compounds generally exhibit increased lipophilicity compared to their non-fluorinated or partially fluorinated counterparts. lincoln.ac.uk

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. researchgate.net A common route of metabolic breakdown for many organic molecules is oxidation by cytochrome P450 enzymes. By placing a -CF3 group at a metabolically susceptible position, this pathway can be effectively blocked, increasing the molecule's half-life within the target organism. nih.gov This enhanced metabolic stability ensures that the active compound persists long enough to exert its herbicidal effect. nih.gov In several instances, the substitution of a methyl group with a trifluoromethyl group has been shown to provide a protective effect against metabolism at various sites on the molecule. nih.gov

Biological Activity: The trifluoromethyl group is a potent electron-withdrawing group. researchgate.net This property alters the electronic distribution of the pyridine (B92270) ring, which can enhance the binding affinity of the molecule to its target protein. researchgate.netresearchgate.net In the case of synthetic auxins like picolinates, the target is often an auxin receptor protein such as AFB5 (auxin-signaling F-box protein 5). nih.govnih.gov The modified electronic properties of the picolinate can lead to a stronger interaction with the receptor, resulting in higher herbicidal potency. The introduction of a -CF3 group has been shown to significantly enhance the pharmacological or herbicidal effectiveness of inhibitors and bioactive molecules. researchgate.net

Impact of Ester Functionality Modifications on Efficacy and Pharmacokinetics

The ethyl ester group in this compound serves as a prodrug. In many herbicidal picolinates, the ester form is readily absorbed by the plant, after which it is hydrolyzed by endogenous esterases to the corresponding carboxylic acid. This acid is the biologically active form of the molecule that binds to the auxin receptor. nih.gov

Modifying the ester functionality—for example, by changing the length or branching of the alkyl chain (e.g., methyl, propyl, butyl ester)—can significantly alter the compound's efficacy and pharmacokinetic profile. These modifications can influence:

Rate of Hydrolysis: Different ester groups are hydrolyzed at different rates. This can be used to control the release of the active carboxylic acid, potentially prolonging the herbicidal effect or targeting specific enzymes. nih.gov

The following table illustrates how modifications to the ester group can theoretically influence the properties of a picolinate herbicide.

| Ester Modification | Expected Impact on Lipophilicity | Expected Impact on Rate of Hydrolysis | Potential Effect on Efficacy |

| Methyl Ester | Lower than ethyl ester | Potentially faster | Faster onset of action |

| Ethyl Ester | Baseline | Moderate | Balanced absorption and activity |

| Propyl/Butyl Ester | Higher than ethyl ester | Potentially slower | Slower, more prolonged action; enhanced cuticle penetration |

| Benzyl Ester | Significantly higher | Variable, depends on plant esterases | Used in commercial products like florpyrauxifen-benzyl for specific weed targets |

Positional Effects of Substituents on the Pyridine Ring on Receptor Binding and Reactivity

The spatial arrangement of substituents on the pyridine ring is critical for the biological activity of picolinate herbicides. The relative positions of the ester (or carboxylate) group at C2, the trifluoromethyl group at C6, and any other substituents determine the molecule's three-dimensional shape and electronic landscape, which are crucial for effective binding to the target receptor. digitellinc.com

Receptor Binding: Picolinate herbicides act as mimics of the natural plant hormone auxin. researchgate.net They bind to specific receptor proteins, such as TIR1 or AFB5, initiating a cascade of events that leads to uncontrolled growth and plant death. nih.govscielo.br The precise positioning of functional groups is essential for a snug fit within the receptor's binding pocket. For instance, the carboxylate group and the substituent at the 6-position are known to be critical for interaction with key amino acid residues in the receptor. nih.gov Moving the -CF3 group from the 6-position to the 3-, 4-, or 5-position would drastically alter the molecule's geometry and likely diminish or abolish its herbicidal activity. digitellinc.comresearchgate.net

The following table provides a hypothetical comparison of how the position of a trifluoromethyl group might affect the properties of a picolinate.

| Position of -CF3 Group | Expected Electronic Influence on Ring | Potential Impact on Receptor Binding |

| 6-position | Strong electron-withdrawing effect, influences both N and carboxyl group | Optimal for binding to known auxin receptors |

| 4-position | Strong electron-withdrawing effect, primarily influencing the para position | Likely reduced or altered activity due to changed molecular shape |

| 3-position or 5-position | Electron-withdrawing effect, influencing meta positions | Significantly reduced activity due to steric and electronic mismatch with the receptor |

Rational Design Strategies for Optimizing Bioactive Properties (e.g., Herbicidal Activity)

Rational design strategies aim to systematically modify a lead compound like this compound to enhance its desirable properties, such as herbicidal activity, crop selectivity, and environmental profile. researchgate.net These strategies often involve a combination of chemical synthesis and computational modeling.

Bioisosteric Replacement: The trifluoromethyl group itself is often used as a bioisostere for other groups, like a chlorine atom or a methyl group, to improve metabolic stability and lipophilicity. researchgate.net Further design strategies could involve replacing other parts of the molecule. For example, in the development of new picolinate herbicides, researchers have successfully replaced the substituent at the 6-position with various aryl or heteroaryl rings to discover compounds with potent herbicidal activity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are computational methods used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By synthesizing and testing a range of derivatives of this compound with varied substituents on the pyridine ring or different ester groups, a QSAR model can be developed. nih.govresearchgate.net This model can then predict the herbicidal activity of novel, unsynthesized compounds, guiding chemists to focus their synthetic efforts on the most promising candidates.

Molecular Docking: This computational technique simulates the interaction between a small molecule (the herbicide) and its target protein (the receptor). nih.govnih.gov By docking various derivatives of this compound into the known crystal structure of an auxin receptor like AFB5, researchers can predict their binding affinity and orientation. nih.govnih.govresearchgate.net This provides valuable insights into why certain structural features lead to higher activity and can guide the design of new molecules with improved receptor fit. rsc.org For example, molecular docking might reveal that adding a specific functional group at the 4-position could form an additional hydrogen bond with the receptor, thereby increasing potency.

Through these rational design approaches, the core structure of this compound can be systematically optimized to develop next-generation herbicides with improved efficacy and selectivity. nih.govresearchgate.net

Future Research Directions and Emerging Trends in Ethyl 6 Trifluoromethyl Picolinate Research

Development of Novel Synthetic Routes with Enhanced Sustainability

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For Ethyl 6-(trifluoromethyl)picolinate, a primary research focus will be the development of more sustainable and efficient synthetic methodologies to replace traditional, often harsh, fluorination and pyridine (B92270) ring formation techniques.

Current methods for producing trifluoromethylpyridines (TFMPs) can involve multi-step processes with significant environmental footprints. nih.gov Future research is expected to pivot towards more eco-friendly alternatives. One promising avenue is the advancement of vapor-phase fluorination and simultaneous vapor-phase chlorination/fluorination reactions . nih.gov These methods, often carried out at high temperatures over transition metal-based catalysts, can offer a more direct and less waste-intensive route to key trifluoromethylpyridine intermediates. nih.gov The ability to control the degree of chlorination by adjusting reaction parameters like temperature and molar ratios of reactants is a key advantage, although minimizing the formation of by-products remains a challenge to be addressed. nih.gov

Another critical area of development is the use of less hazardous fluorinating agents. Traditional methods have sometimes relied on aggressive reagents. The exploration of milder and more selective fluorinating agents, such as those compatible with a wider range of functional groups, will be crucial. This includes the potential application of reagents like pyridinium (B92312) poly(hydrogen fluoride) which can be more convenient for certain organic fluorination reactions. acs.org

Furthermore, the development of one-pot synthesis strategies starting from readily available, non-fluorinated precursors like 3-picoline will be a significant step forward. nih.govresearchoutreach.org Such processes, which combine multiple reaction steps into a single operation, can dramatically reduce solvent usage, energy consumption, and waste generation.

Exploration of Untapped Biological Targets and Disease Areas

The trifluoromethyl group is a well-established bioisostere for various functional groups, often enhancing metabolic stability, binding affinity, and cell permeability of bioactive molecules. While trifluoromethylpyridines have found applications in agrochemicals, a vast landscape of potential biological targets and therapeutic areas remains to be explored for derivatives like this compound. nih.govresearchgate.net

Future research will likely focus on screening this compound and its derivatives against a broader range of biological targets. Based on the activities of structurally related compounds, several areas appear particularly promising:

Antimicrobial and Antifungal Agents: Research on novel trifluoromethyl pyrimidinone compounds has shown activity against Mycobacterium tuberculosis. nih.gov This suggests that the trifluoromethylpyridine scaffold could be a valuable starting point for the development of new anti-tubercular agents. Similarly, the antifungal properties of other trifluoromethyl-substituted heterocycles warrant investigation into the potential of this compound derivatives against various fungal pathogens. nih.gov

Plant Activators: Recent studies have demonstrated that novel trifluoromethylpyridine piperazine (B1678402) derivatives can act as plant activators, inducing systemic acquired resistance (SAR) against viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.govfrontiersin.org These compounds were shown to trigger defense-related enzymes in plants. nih.govfrontiersin.org This opens up the possibility of developing this compound-based compounds as a new class of eco-friendly crop protection agents that enhance a plant's natural defenses rather than acting as direct pesticides.

Enzyme Inhibition: The structural motifs present in this compound are found in various enzyme inhibitors. For example, derivatives of ketoprofen (B1673614) have shown inhibitory activity against lipoxygenase. researchgate.net The unique electronic and steric properties of the 6-(trifluoromethyl)picolinate moiety could be leveraged to design potent and selective inhibitors for a range of enzymes implicated in human diseases.

The following table summarizes the bioactivities of some trifluoromethylpyridine derivatives, suggesting potential avenues for this compound research.

| Derivative Class | Biological Activity | Potential Application Area for this compound |

| Trifluoromethyl pyrimidinones | Anti-tubercular activity against Mycobacterium tuberculosis nih.gov | Development of new antibiotics |

| Trifluoromethyl pyridine piperazines | Plant activators, inducing systemic acquired resistance against plant viruses nih.govfrontiersin.org | Agrochemicals that enhance plant immunity |

| General Trifluoromethylpyridines | Fungicidal, Herbicidal, Insecticidal researchgate.net | Broad-spectrum crop protection |

Integration into Advanced Catalytic Cycles and Flow Chemistry

The precise control over reaction conditions offered by modern chemical technologies presents exciting opportunities for the synthesis and application of this compound.

Advanced Catalytic Cycles: The development of novel catalytic systems is a cornerstone of modern organic synthesis. Future research will likely explore the use of this compound as a ligand or substrate in new catalytic reactions. For instance, Rh(III)-catalyzed C-H functionalization has been used for the synthesis of fluorinated pyridines. nih.gov Investigating the behavior of this compound in similar transition-metal-catalyzed reactions could lead to novel transformations and the efficient construction of more complex molecules. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity of the pyridine ring, potentially enabling new modes of catalytic activation.

Flow Chemistry: The transition from batch to continuous flow processing is a major trend in the chemical industry, offering advantages in terms of safety, efficiency, and scalability. The synthesis of fluorinated compounds, which can sometimes involve highly reactive or hazardous reagents, is particularly well-suited for flow chemistry. acs.org Future work will likely focus on developing continuous flow processes for the synthesis of this compound and its derivatives. This could involve the use of microreactors for precise temperature control and mixing, leading to higher yields and purities. rsc.org A one-pot synthesis of 2-fluoroadenine (B1664080) using hydrogen fluoride (B91410) pyridine in a continuous flow operation has been reported, demonstrating the feasibility of such approaches for fluorinated heterocycles. acs.org

Expansion of Applications in Smart Materials and Sensing Technologies

The unique electronic and photophysical properties that can arise from the incorporation of fluorine atoms into organic molecules suggest that this compound could serve as a valuable building block for advanced materials.

Smart Materials: The development of "smart" materials that respond to external stimuli is a rapidly growing field. The trifluoromethyl group can influence intermolecular interactions and the self-assembly of molecules, which are key principles in the design of such materials. Future research could explore the incorporation of the this compound moiety into polymers or liquid crystals to create materials with tunable optical, electronic, or mechanical properties. For example, fluorinated thiophenes are already used in advanced materials, and similar principles could be applied to trifluoromethylpyridines. researchgate.net

Sensing Technologies: The pyridine nitrogen atom in this compound can act as a binding site for metal ions or other analytes. The electronic properties of the molecule, modulated by the trifluoromethyl group, could lead to changes in fluorescence or color upon binding. This forms the basis for the development of novel chemical sensors. For instance, a pyridine-boron trifluoride complex has been designed as a colorimetric and fluorescent sensor for water. rsc.org Similar design principles could be applied to create sensors based on this compound for the detection of various analytes. Molecularly imprinted polymers (MIPs) also represent a promising platform for developing highly selective sensors. nih.gov

Advanced Machine Learning and AI-Driven Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, from reaction optimization to de novo drug design. nih.govdig.watchnih.gov

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions for the synthesis of this compound with greater speed and efficiency than traditional methods like one-factor-at-a-time (OFAT) or design of experiments (DoE). rsc.orgnih.gov By analyzing data from a series of automated experiments, ML models can predict the optimal temperature, pressure, catalyst loading, and other parameters to maximize yield and minimize impurities. youtube.com This is particularly valuable for complex, multi-parameter reactions.

The table below outlines potential applications of AI and Machine Learning in the context of this compound research.

| AI/ML Application | Specific Goal for this compound |

| Reaction Optimization | Identify optimal conditions for sustainable synthetic routes to maximize yield and minimize by-products. rsc.org |

| Virtual Screening | Screen large libraries of virtual derivatives of this compound against known biological targets. |

| De Novo Drug Design | Generate novel molecules based on the this compound scaffold with predicted activity against new disease targets. youtube.com |

| Property Prediction | Predict the physicochemical and biological properties of new this compound derivatives before synthesis. |

Intellectual Property and Patent Landscape in the Context of Academic Research

Analysis of Patent Applications for Ethyl 6-(trifluoromethyl)picolinate and its Derivatives